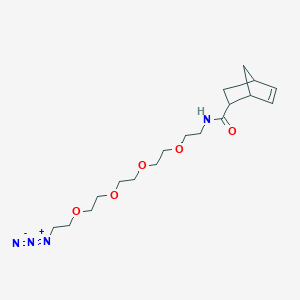
Norbornene-PEG5 azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norbornene-PEG5 azide is a compound that combines the norbornene moiety with a polyethylene glycol (PEG) linker and an azide functional group. This compound is particularly notable for its applications in bioorthogonal chemistry, where it is used for the selective and efficient modification of biomolecules. The presence of the azide group allows for versatile chemical modifications, making it a valuable tool in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG5 azide typically involves the following steps:
Norbornene Functionalization: The norbornene moiety is first functionalized with a suitable linker, such as a polyethylene glycol chain.
Azide Introduction: The azide group is then introduced to the polyethylene glycol chain through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of norbornene and polyethylene glycol are reacted under controlled conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as column chromatography or recrystallization to remove any impurities.
Types of Reactions:
Cycloaddition Reactions: this compound undergoes Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are commonly used to facilitate the Huisgen cycloaddition reaction.
Substitution: Various nucleophiles can be used to replace the azide group under mild conditions.
Major Products:
Triazoles: Formed from the cycloaddition reaction with alkynes.
Substituted Products: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Norbornene-PEG5 azide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in the labeling and modification of biomolecules.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable conjugates.
Industry: Applied in the production of functionalized polymers and hydrogels for various industrial applications.
Mécanisme D'action
The mechanism of action of Norbornene-PEG5 azide involves its ability to undergo bioorthogonal reactions without interfering with biological processes. The azide group reacts selectively with alkynes or other suitable partners, forming stable triazole linkages. This specificity allows for precise modifications of biomolecules, making it a powerful tool in chemical biology and medicinal chemistry.
Comparaison Avec Des Composés Similaires
- Norbornene-PEG4 azide
- Norbornene-PEG6 azide
- Tetrazine-Norbornene
Comparison:
- Norbornene-PEG5 azide is unique due to its specific polyethylene glycol chain length, which provides optimal solubility and biocompatibility for certain applications.
- Norbornene-PEG4 azide and Norbornene-PEG6 azide differ in the length of the polyethylene glycol chain, affecting their solubility and reactivity.
- Tetrazine-Norbornene offers an alternative bioorthogonal reaction pathway through the inverse electron-demand Diels–Alder reaction, which can be advantageous in specific contexts.
This compound stands out for its versatility and efficiency in bioorthogonal chemistry, making it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O5/c19-22-21-4-6-25-8-10-27-12-11-26-9-7-24-5-3-20-18(23)17-14-15-1-2-16(17)13-15/h1-2,15-17H,3-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHDDLLHYKFUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














